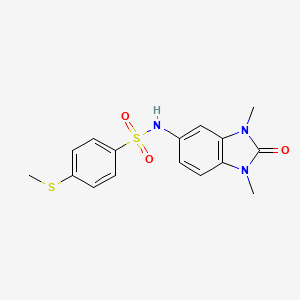![molecular formula C21H20N2O8 B11482684 5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)](/img/structure/B11482684.png)
5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its unique bicyclic structure and imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, making them candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their potential therapeutic effects.
Medicine
In medicine, the compound and its derivatives could be investigated for their pharmacological properties. This includes their potential as anti-inflammatory, antimicrobial, or anticancer agents, depending on their ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials with unique properties. This includes applications in polymers, coatings, and other advanced materials where its bicyclic structure and functional groups provide desirable characteristics .
Mécanisme D'action
The mechanism of action of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures and imidazolidine derivatives, such as:
- 6,8-Dioxabicyclo[3.2.1]octan-4-one
- 8-Azabicyclo[3.2.1]octane derivatives
- Levoglucosenone
Uniqueness
The uniqueness of 5-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-3-{4-OXO-6,8-DIOXABICYCLO[3.2.1]OCTAN-3-YL}-5-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific combination of bicyclic rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific and industrial applications .
Propriétés
Formule moléculaire |
C21H20N2O8 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
5-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-3-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O8/c24-14-7-12(15-9-29-17(14)31-15)21(10-4-2-1-3-5-10)19(26)23(20(27)22-21)13-6-11-8-28-18(30-11)16(13)25/h1-5,11-13,15,17-18H,6-9H2,(H,22,27) |
Clé InChI |
SHXHVYMLWSQZJG-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC(O2)C(=O)C1N3C(=O)C(NC3=O)(C4CC(=O)C5OCC4O5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11482616.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide](/img/structure/B11482620.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482627.png)
![Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11482635.png)
![N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11482636.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11482637.png)
![8-amino-5-hydroxy-2-(methylsulfanyl)-6-(pyridin-4-yl)-6H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11482640.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide](/img/structure/B11482648.png)

![7-[3-Methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482658.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B11482664.png)
![2-(4-methoxyphenyl)-7-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11482679.png)
![6-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11482683.png)
